1-Chloro-3-nitropropane

Description

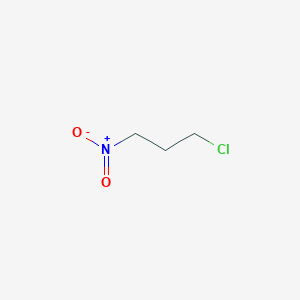

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-2-1-3-5(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEJRPKJAMJHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937259 | |

| Record name | 1-Chloro-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52625-08-8, 16694-52-3 | |

| Record name | Propane, 1-chloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052625088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-nitropropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-3-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Deciphering Complexity in Multifunctional Compounds

An In-Depth Technical Guide to the IUPAC Nomenclature of C₃H₆ClNO₂ Isomers

For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of a chemical entity is paramount. A compound's International Union of Pure and Applied Chemistry (IUPAC) name is its universal identifier, encoding its exact atomic connectivity and stereochemistry, which in turn dictates its biological activity and physical properties. The molecular formula C₃H₆ClNO₂ presents a fascinating nomenclature challenge, as it can represent several structural isomers, each with unique chemical characteristics.

This guide provides a comprehensive analysis of the IUPAC nomenclature for the isomers of C₃H₆ClNO₂. Our investigation deduces that the most chemically stable and relevant isomers are chloro-substituted derivatives of the amino acids alanine (an α-amino acid) and β-alanine (a β-amino acid). We will deconstruct the naming process for each isomer, grounding our methodology in the authoritative principles of IUPAC nomenclature.

Pillar 1: Foundational Principles of IUPAC Nomenclature for Multifunctional Compounds

The systematic naming of a complex organic molecule is not an arbitrary process but a logical sequence of decisions based on a well-defined hierarchy of rules.[1][2] The goal is to generate a unique name that corresponds to a single, unambiguous structure.[1]

The Principle of the Principal Functional Group

When a molecule contains multiple functional groups, one group is designated as the "principal" group, and this choice dictates the suffix of the compound's name.[3][4][5] All other functional groups are treated as substituents and are indicated by prefixes.[3] For the isomers of C₃H₆ClNO₂, the constituent atoms can form a carboxylic acid (-COOH), an amino group (-NH₂), and a chloro group (-Cl).

According to IUPAC priority rules, the carboxylic acid group is senior to the amine group.[3][5]

Table 1: Functional Group Priority for C₃H₆ClNO₂ Isomers

| Functional Group | Class | Priority | Suffix (as Principal Group) | Prefix (as Substituent) |

| -COOH | Carboxylic Acid | Highest | -oic acid | carboxy- |

| -NH₂ | Amine | Lower | -amine | amino- |

| -Cl | Halide | No Priority | (N/A) | chloro- |

| -NO₂ | Nitro | No Priority | (N/A) | nitro- |

Note: Halogen and nitro groups are always treated as prefixes and have no priority in determining the principal functional group.[6]

Therefore, all isomers will be named as substituted propanoic acids .

The Naming Workflow: A Systematic Approach

The process of deriving the IUPAC name follows a clear workflow, which ensures consistency and accuracy. This involves identifying the parent structure, numbering the carbon chain, and then systematically adding the substituents in alphabetical order.

Caption: IUPAC Naming Workflow for C₃H₆ClNO₂ Isomers.

Pillar 2: Systematic Nomenclature of C₃H₆ClNO₂ Isomers

Based on the propanoic acid backbone, we can identify four constitutional isomers. For each, we will derive the systematic name and discuss any relevant stereochemistry.

Table 2: Summary of C₃H₆ClNO₂ Constitutional Isomers

| Isomer Structure | IUPAC Name | Backbone Type | Chiral Centers |

| Cl-CH₂-CH(NH₂)-COOH | 2-Amino-3-chloropropanoic acid | α-Amino Acid | 2 |

| H₂N-CH₂-CH(Cl)-COOH | 3-Amino-2-chloropropanoic acid | β-Amino Acid | 2 |

| H₂N-C(Cl)(CH₃)-COOH | 2-Amino-2-chloropropanoic acid | α-Amino Acid | 1 |

| Cl-CH(NH₂)-CH₂-COOH | 3-Amino-3-chloropropanoic acid | β-Amino Acid | 1 |

Isomer 1: 2-Amino-3-chloropropanoic acid

This isomer is a derivative of the natural amino acid alanine.

-

Parent Chain : Propanoic acid. The suffix is "-oic acid".

-

Numbering : The carboxyl carbon is C1. The chain is numbered C1-C2-C3.

-

Substituents : An amino group (-NH₂) is on C2, and a chloro group (-Cl) is on C3.

-

Assembly : The prefixes are "2-amino" and "3-chloro". Alphabetically, "amino" precedes "chloro".

-

Final Name : 2-Amino-3-chloropropanoic acid .

Caption: Structure of 2-Amino-3-chloropropanoic acid.

-

Stereochemistry : This molecule possesses two chiral centers (C2 and C3). Therefore, four stereoisomers exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The first pair are enantiomers, as are the second pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric. The full IUPAC name must include these stereodescriptors, for example, (2R, 3S)-2-Amino-3-chloropropanoic acid .

Isomer 2: 3-Amino-2-chloropropanoic acid

This isomer is a derivative of β-alanine where the amino group is on the third carbon.

-

Parent Chain : Propanoic acid.

-

Numbering : The carboxyl carbon is C1.

-

Substituents : A chloro group (-Cl) is on C2, and an amino group (-NH₂) is on C3.

-

Assembly : Prefixes are "3-amino" and "2-chloro". Alphabetized, the name is constructed.

-

Final Name : 3-Amino-2-chloropropanoic acid .

Caption: Structure of 3-Amino-2-chloropropanoic acid.

-

Stereochemistry : Like the first isomer, this molecule also has two chiral centers (C2 and C3), giving rise to four distinct stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). An example of a complete name is (2S, 3R)-3-Amino-2-chloropropanoic acid .

Isomer 3: 2-Amino-2-chloropropanoic acid

In this isomer, both substituents are located on the same carbon atom (a geminal substitution pattern).

-

Parent Chain : Propanoic acid.

-

Numbering : The carboxyl carbon is C1.

-

Substituents : Both an amino group (-NH₂) and a chloro group (-Cl) are on C2.

-

Assembly : Prefixes are "2-amino" and "2-chloro".

-

Final Name : 2-Amino-2-chloropropanoic acid .

Caption: Structure of 2-Amino-2-chloropropanoic acid.

-

Stereochemistry : This molecule has one chiral center (C2). Therefore, it exists as a pair of enantiomers: (R)-2-Amino-2-chloropropanoic acid and (S)-2-Amino-2-chloropropanoic acid.

Isomer 4: 3-Amino-3-chloropropanoic acid

This is another geminally-substituted isomer, but on the C3 position.

-

Parent Chain : Propanoic acid.

-

Numbering : The carboxyl carbon is C1.

-

Substituents : Both an amino group (-NH₂) and a chloro group (-Cl) are on C3.

-

Assembly : Prefixes are "3-amino" and "3-chloro".

-

Final Name : 3-Amino-3-chloropropanoic acid .

Caption: Structure of 3-Amino-3-chloropropanoic acid.

-

Stereochemistry : This molecule contains one chiral center (C3) and therefore exists as a pair of enantiomers: (R)-3-Amino-3-chloropropanoic acid and (S)-3-Amino-3-chloropropanoic acid.

Pillar 3: Authoritative Grounding & The Importance of Unambiguous Nomenclature

In the fields of medicinal chemistry and drug development, the distinction between stereoisomers is critical. Enantiomers and diastereomers of the same constitutional isomer can have vastly different pharmacological and toxicological profiles. The human body is a chiral environment, and biological receptors often exhibit high stereospecificity. A classic, albeit different, example is the thalidomide tragedy, where one enantiomer was therapeutic while the other was teratogenic.

Therefore, the ability to generate and interpret a full, stereochemically-defined IUPAC name is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The systematic names derived here, such as (2R, 3S)-2-Amino-3-chloropropanoic acid, provide an absolute and universally understood definition of the molecule, which is essential for patent applications, scientific publications, and communication with regulatory bodies like the FDA and EMA. While semi-systematic names based on amino acid trivial names (e.g., 3-chloroalanine) are sometimes used, the full systematic name remains the gold standard for precision.[7][8]

Conclusion

The IUPAC nomenclature for the isomers of C₃H₆ClNO₂ is a clear demonstration of the power and logic of systematic chemical naming. By identifying the principal functional group (carboxylic acid) and methodically applying the rules of substituent naming and numbering, we can derive the unambiguous names for four distinct constitutional isomers: 2-amino-3-chloropropanoic acid, 3-amino-2-chloropropanoic acid, 2-amino-2-chloropropanoic acid, and 3-amino-3-chloropropanoic acid. Furthermore, a complete description requires the assignment of R/S stereodescriptors for each chiral center, a critical detail for any application in the life sciences. This guide serves as a technical resource for professionals who require a deep and actionable understanding of these principles.

References

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

-

Wikipedia. (2024). Amino acid. Available at: [Link]

-

University of Illinois. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2022). Nomenclature of Amino acids. Available at: [Link]

-

IUPAC. (2014). Brief Guide to the Nomenclature of Organic Chemistry. Available at: [Link]

-

Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. Available at: [Link]

-

Wikipedia. (2024). IUPAC nomenclature of organic chemistry. Available at: [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). International Protein Nomenclature Guidelines. Available at: [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Isomers of C3H6Cl2 dihalopropanes. Available at: [Link]

-

IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Available at: [Link]

-

Aapptec. (2020). Beta Amino Acids and Beta Homo Amino Acids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-Propane. PubChem. Available at: [Link]

-

pmlbeta's documentation. (n.d.). β-amino acid residue naming. Available at: [Link]

-

IUPAC. (1983). Nomenclature and symbolism for amino acids and peptides. Available at: [Link]

-

GenScript. (n.d.). Amino Acid Code Table. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1,2-dichloro-. NIST Chemistry WebBook. Available at: [Link]

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Available at: [Link]

-

Nagwa. (2021). Video: Identifying the Incorrectly Named Structural Isomer of a Haloalkane. Available at: [Link]

-

Cambridge University Press & Assessment. (n.d.). Nomenclature of Amino-acids. Available at: [Link]

-

No Brain Too Small. (n.d.). AS 91391 Demonstrate understanding of the properties of organic compounds. Available at: [Link]

-

Allen. (n.d.). Write the position isomers of (a) C₃H₆Cl₂ (b) C₃H₅Cl. Available at: [Link]

-

ResearchGate. (n.d.). [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. Available at: [Link]

Sources

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. iupac.org [iupac.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. egpat.com [egpat.com]

- 7. 3AA-1 and 3AA-2 [iupac.qmul.ac.uk]

- 8. publications.iupac.org [publications.iupac.org]

A Spectroscopic Guide to 1-Chloro-3-Nitropropane: Structural Elucidation through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 1-chloro-3-nitropropane (CAS No: 16694-52-3), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive characterization of the molecule's structure. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data, grounded in established spectroscopic principles, to serve as a robust reference for identification and quality control.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring a propyl chain substituted with a chloro group at one terminus and a nitro group at the other. This structure imparts a unique reactivity profile, making its unambiguous identification crucial. The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Molecular Formula | C₃H₆ClNO₂ | [PubChem][1] |

| Molecular Weight | 123.54 g/mol | [PubChem][1] |

| Monoisotopic Mass | 123.0087061 Da | [PubChem][1] |

| SMILES | C(C[O-])CCl | [PubChem][1] |

| InChIKey | ZMEJRPKJAMJHCX-UHFFFAOYSA-N | [PubChem][1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C). The predicted NMR data for this compound in a standard solvent like deuterochloroform (CDCl₃) reveals a distinct pattern of signals corresponding to its three unique carbon environments.

Theoretical Framework: Causality of Chemical Shifts and Splitting

The electronegativity of the substituent groups is the primary determinant of the chemical shifts observed. The nitro group (NO₂) is strongly electron-withdrawing, causing significant deshielding of adjacent nuclei (pulling the electron density away), which results in a downfield shift to a higher ppm value. The chloro group (Cl) is also electronegative but less so than the nitro group, resulting in a moderate downfield shift. Protons on a carbon adjacent to another carbon with protons will exhibit spin-spin coupling, leading to the splitting of signals into multiplets according to the n+1 rule, where 'n' is the number of equivalent neighboring protons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct signals, each corresponding to the methylene (-CH₂-) groups at positions 1, 2, and 3 of the propane chain.

| Position (Cl-C H₂-C H₂-C H₂-NO₂) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Shift and Multiplicity |

| C1-H₂ | ~ 3.70 | Triplet (t) | 2H | Adjacent to the moderately electronegative chlorine atom. Split into a triplet by the two neighboring protons on C2. |

| C2-H₂ | ~ 2.35 | Quintet (quin) | 2H | Positioned between two electron-withdrawing groups. Split into a quintet by the four neighboring protons on C1 and C3. |

| C3-H₂ | ~ 4.55 | Triplet (t) | 2H | Adjacent to the strongly electron-withdrawing nitro group, causing the most significant downfield shift. Split into a triplet by the two neighboring protons on C2. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display three signals, one for each carbon atom in the molecule.

| Position (Cl -C1-C2-C3-NO₂ ) | Predicted Chemical Shift (ppm) | Rationale for Chemical Shift |

| C1 | ~ 41.5 | Directly bonded to the chlorine atom, resulting in a downfield shift from a typical alkane carbon. |

| C2 | ~ 29.0 | The central carbon, least affected by the terminal electronegative groups. |

| C3 | ~ 72.0 | Directly bonded to the highly electronegative nitro group, leading to the most deshielded signal. |

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol for acquiring high-quality NMR data is essential for reproducible results.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The deuterated solvent is critical as it is "invisible" in the ¹H NMR spectrum.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reliable reference point.

-

Instrument Setup: Transfer the solution to a clean, 5 mm NMR tube. Place the tube in the spectrometer's spinner and insert it into the magnet.

-

Spectrometer Tuning: Tune and match the probe to the correct frequency for the nuclei being observed (¹H or ¹³C) to ensure maximum signal sensitivity.[2]

-

Data Acquisition: Set appropriate experimental parameters (e.g., pulse sequence, number of scans). For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.[3]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a molecule. In the most common method, Electron Ionization (EI), the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Theoretical Framework: Ionization and Fragmentation

Upon electron impact, a molecule ejects one of its own electrons to form a radical cation known as the molecular ion (M⁺•). This ion retains the molecular weight of the original compound. The high energy of the EI process often imparts excess internal energy to the molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals. The mass spectrometer detects only the charged species. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic "M+2" peak for any fragment containing a chlorine atom. [4]

Analysis of the Mass Spectrum

The mass spectrum of this compound is predicted to show a molecular ion and several key fragment ions resulting from the cleavage of C-C, C-Cl, and C-N bonds.

| m/z Value | Ion Identity | Rationale for Formation |

| 123/125 | [C₃H₆³⁵ClNO₂]⁺• / [C₃H₆³⁷ClNO₂]⁺• | Molecular Ion (M⁺•) . The presence of the M+2 peak at m/z 125 in a ~1:3 intensity ratio to the m/z 123 peak is definitive proof of one chlorine atom. |

| 77 | [CH₂CH₂CH₂Cl]⁺ | Loss of the nitro group (•NO₂, 46 Da) as a neutral radical. This is a common fragmentation pathway for nitroalkanes. |

| 49/51 | [CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺ | α-cleavage with loss of the •CH₂CH₂NO₂ radical. This fragment is characteristic of a terminal chloromethyl group. |

| 41 | [C₃H₅]⁺ | Loss of both the chlorine atom and the nitro group, often through secondary fragmentation. Corresponds to an allyl or cyclopropyl cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol ensures that fragmentation patterns are consistent and comparable to library data.

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum source chamber.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This energy is standardized to ensure fragmentation patterns are reproducible.

-

Ion Acceleration: Accelerate the newly formed ions out of the ion source using an electric field.

-

Mass Analysis: Pass the ions through a mass analyzer (e.g., a quadrupole or time-of-flight tube) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions at each m/z value. This generates the mass spectrum.

Integrated Spectroscopic Analysis: A Coherent Structural Proof

No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their combined application. The analysis of this compound serves as a perfect example of this synergy:

-

Mass Spectrometry establishes the molecular weight (123/125 Da) and confirms the presence of one chlorine atom (from the M/M+2 isotopic pattern) and a nitro group (from the loss of 46 Da).

-

Infrared Spectroscopy corroborates the presence of the key functional groups identified by MS, providing definitive evidence for the nitro group (strong bands at ~1550 and ~1370 cm⁻¹) and the C-Cl bond (~650-750 cm⁻¹).

-

NMR Spectroscopy completes the puzzle by elucidating the precise connectivity of the carbon skeleton. The three distinct signals in both the ¹H and ¹³C spectra confirm the linear propane structure, and the chemical shifts and splitting patterns precisely map the locations of the chloro and nitro groups at the C1 and C3 positions, respectively.

Together, these three techniques provide an unambiguous and self-validating confirmation of the structure of this compound, demonstrating a foundational workflow for the characterization of chemical entities in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 187850, this compound. Retrieved from [Link].

-

ACD/Labs (2024). NMR Prediction. Retrieved from [Link].

-

NMRDB.org (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link].

-

Beynon, J. H., Saunders, R. A., & Williams, A. E. (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). Mass spectrum of 1-chloropropane. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link].

-

NIST (n.d.). Benzene, 1-chloro-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Atkinson, R. (2011). Analyse fragmentation patterns in mass spectra to find structure. YouTube. Retrieved from [Link].

-

Dr. M. A. Transfarm (2022). Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of 1-chloropropane. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17044, 1-Chloro-2-nitropropane. Retrieved from [Link].

-

NIST (n.d.). Benzene, 1-chloro-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Stoyanov, N., & Antonov, L. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link].

-

NIST (n.d.). 1-chloro-1-nitropropane. In NIST Chemistry WebBook. Retrieved from [Link].

-

Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. Retrieved from [Link].

-

AIST (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link].

-

LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

UTHSCSA (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link].

Sources

- 1. This compound | C3H6ClNO2 | CID 187850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1-Chloro-3-phenylpropane(104-52-9) 13C NMR spectrum [chemicalbook.com]

- 4. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

thermal stability and decomposition of 1-Chloro-3-nitropropane

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-3-nitropropane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the . While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous compounds, fundamental principles of nitroalkane chemistry, and established analytical methodologies to offer a robust predictive assessment. This guide is intended for researchers, scientists, and professionals in drug development who handle or are investigating the properties of this compound, providing insights into its potential thermal hazards, decomposition pathways, and the experimental frameworks for its analysis.

Introduction: Understanding this compound

This compound is an organic compound with the chemical formula C₃H₆ClNO₂.[1] It belongs to the family of halogenated nitroalkanes, a class of molecules with diverse applications, including as intermediates in organic synthesis. The presence of both a chloro and a nitro group on the propane backbone imparts unique reactivity and also raises important considerations regarding its thermal stability. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical and physical properties of the molecule.[2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₆ClNO₂ | PubChem[1] |

| Molecular Weight | 123.54 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge |

| Solubility | Slightly soluble in water; soluble in most organic solvents (predicted) | Smolecule[3] |

Known Reactivity

This compound is a versatile synthetic intermediate. For instance, it can be converted to nitrocyclopropane through a base-mediated intramolecular nucleophilic substitution.[4] This reaction highlights the reactivity of the chlorine atom as a leaving group and the acidity of the protons alpha to the nitro group. It is important to note that such reactions can be exothermic, and undesired decomposition can occur at elevated temperatures.[4]

Thermal Decomposition of Halogenated Nitroalkanes: A Mechanistic Perspective

The thermal decomposition of nitroalkanes is a complex process that can proceed through various pathways. The presence of a halogen atom, such as chlorine, can further influence the decomposition mechanism and the resulting products.

Primary Decomposition Pathways

The initial step in the thermal decomposition of many nitroalkanes is the homolytic cleavage of the C-N bond, which is typically the weakest bond in the molecule. This generates an alkyl radical and nitrogen dioxide (NO₂).

C-N Bond Homolysis: Cl-CH₂CH₂CH₂-NO₂ → Cl-CH₂CH₂CH₂• + •NO₂

Following this initiation, a cascade of secondary reactions can occur, leading to a variety of decomposition products. The presence of a chlorine atom can influence the subsequent reactions of the alkyl radical.

Influence of the Chloro-Substituent

The electronegative chlorine atom can affect the stability of the resulting alkyl radical and may open up additional reaction pathways, such as the elimination of HCl. The decomposition of related compounds suggests that toxic and corrosive fumes, including nitrogen oxides, chlorine, and hydrogen chloride, are likely products.[5]

Potential for Autocatalysis

Studies on other nitro compounds have revealed that their decomposition can exhibit autocatalytic behavior, where a product of the decomposition accelerates the reaction rate.[6] For this compound, radical species or acidic products like HCl could potentially act as catalysts for further decomposition.

Caption: Predicted initial decomposition pathway of this compound.

Experimental Analysis of Thermal Stability

A thorough understanding of the thermal stability of this compound requires empirical data. The following experimental protocols are standard in the field for characterizing the thermal properties of potentially energetic materials.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for assessing thermal stability. It measures the heat flow into or out of a sample as a function of temperature or time.[7] For nitroalkanes, DSC can reveal the onset temperature of decomposition, the energy released during decomposition, and can be used to estimate a maximum recommended process temperature (TD24).[8]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated crucible. The use of a high-pressure crucible is crucial to suppress evaporation and ensure that the observed thermal events are due to decomposition.[8]

-

Instrumentation: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

-

Thermal Program: Heat the sample from ambient temperature to a temperature well above the expected decomposition onset (e.g., 30 °C to 400 °C) at a constant heating rate (e.g., 5 °C/min or 10 °C/min).[8] It is advisable to run experiments at multiple heating rates to perform kinetic analysis.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. When coupled with DSC (simultaneous thermal analysis - STA), it can distinguish between mass loss events (e.g., evaporation or decomposition with gaseous products) and thermal events without mass loss (e.g., phase transitions).

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

-

Instrumentation: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: Analyze the TGA curve to identify the temperatures at which mass loss occurs and the extent of mass loss.

Caption: Workflow for the thermal analysis of this compound.

Safety Considerations and Hazard Assessment

Given the predicted thermal instability and the nature of its potential decomposition products, stringent safety protocols must be followed when handling this compound.

Predicted Hazards

-

Thermal Sensitivity: The compound is likely to decompose exothermically upon heating. A study on the analogous 1-chloro-1-nitropropane indicates it is sensitive to heat and may be explosive.[9]

-

Toxic Decomposition Products: Decomposition is expected to release toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[5][9]

-

Shock Sensitivity: Some nitroalkanes are known to be shock-sensitive.[8] While no specific data exists for this compound, this possibility should be considered.

Safe Handling Procedures

-

Temperature Control: Avoid heating this compound, especially in a closed system. A patent related to its use in synthesis suggests that undesired decomposition becomes significant at elevated temperatures.[4]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors and potential decomposition products.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.

Conclusion

References

-

International Chemical Safety Cards (ICSC). (2021). 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

- Google Patents. (n.d.). US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11750, 1-Chloro-1-nitropropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187850, this compound. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]

- Hass, H. B., & Riley, E. F. (1943). The Nitroparaffins. Chemical Reviews, 32(3), 373–430.

-

Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 545-551. Retrieved from [Link]

-

Unacademy. (2020). NITRO COMPOUNDS. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

- 1. This compound | C3H6ClNO2 | CID 187850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. Buy this compound | 16694-52-3 [smolecule.com]

- 4. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]

- 5. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 9. 1-Chloro-1-nitropropane | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile C3 Synthon: Application Notes on the Use of 1-Chloro-3-nitropropane in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Chloro-3-nitropropane, a readily available bifunctional compound, presents itself as a highly versatile three-carbon (C3) synthon for the synthesis of a diverse array of heterocyclic systems. Its unique constitution, featuring a reactive alkyl chloride at one terminus and an electron-withdrawing nitro group at the other, allows for a variety of synthetic transformations. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in the synthesis of valuable heterocyclic scaffolds, which are cornerstones in medicinal chemistry and materials science.

The chloro- functionality serves as a competent leaving group for nucleophilic substitution, while the nitro group can be transformed into a range of functionalities or utilized for its electron-withdrawing properties to influence the reactivity of adjacent positions. This dual reactivity profile opens avenues for sequential and one-pot reactions, leading to the construction of five- and six-membered heterocyclic rings.

Physicochemical Properties and Safety Considerations

Before delving into synthetic applications, it is crucial to understand the properties and handling requirements of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClNO₂ | [1] |

| Molecular Weight | 123.54 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 142 °C | [2] |

| Density | 1.209 g/cm³ at 20 °C | [2] |

Safety Precautions: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin.[1]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for a stepwise functionalization, where one group reacts while the other remains intact for subsequent transformations.

Caption: Dual reactivity of this compound.

Application in the Synthesis of Nitro-Substituted Heterocycles

The direct incorporation of the nitropropyl moiety into various scaffolds is a key application of this compound, leading to the formation of nitro-substituted heterocycles which are valuable precursors for further functionalization.

Synthesis of 3-Nitro-Substituted 2-Isoxazolines

One of the documented applications of this compound is in the synthesis of 3-nitro-substituted 2-isoxazolines. This transformation can be achieved via the cyclization of 3-nitro-1-chloropropane in the presence of sodium nitrite.[3]

Reaction Mechanism:

The reaction likely proceeds through an initial nucleophilic substitution of the chloride by the nitrite ion, followed by an intramolecular cyclization.

Caption: Proposed pathway for 3-nitro-2-isoxazoline synthesis.

Experimental Protocol (Proposed):

-

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add sodium nitrite (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-nitro-2-isoxazoline.

Synthesis of Nitrocyclopropane

A well-established application of this compound is the synthesis of nitrocyclopropane through an intramolecular cyclization facilitated by a base.[4]

Reaction Mechanism:

The reaction proceeds via deprotonation at the carbon alpha to the nitro group, followed by an intramolecular nucleophilic substitution of the chloride.

Caption: Mechanism of nitrocyclopropane formation.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium carbonate (1.5 eq) in dimethyl sulfoxide (DMSO).

-

Add this compound (1.0 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether or another suitable low-boiling point solvent.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent by distillation to obtain nitrocyclopropane. Caution: Nitrocyclopropane is a potentially explosive compound and should be handled with extreme care.

| Parameter | Condition |

| Base | Potassium Carbonate, Sodium Carbonate |

| Solvent | DMSO, DMF, Dimethylacetamide |

| Temperature | 25-125 °C |

| Yield | >60% |

Reference: [4]

This compound as a Precursor to 1,3-Dicarbonyl Synthons via the Nef Reaction

A powerful, yet underexplored, strategy for utilizing this compound in heterocyclic synthesis is its conversion to a 1,3-dicarbonyl equivalent via the Nef reaction. The Nef reaction transforms a primary nitroalkane into an aldehyde under acidic conditions.[5] By first performing a nucleophilic substitution at the chloro- position, a variety of substituted nitropropanes can be generated, which can then undergo the Nef reaction to yield versatile 1,3-dicarbonyl compounds, key precursors for many heterocycles.

Caption: Synthetic strategy via the Nef reaction.

Proposed Synthesis of Substituted Pyrazoles

Following the Nef reaction strategy, this compound can be envisioned as a precursor for the synthesis of substituted pyrazoles.

Proposed Synthetic Scheme:

-

Alkylation: Reaction of a suitable nucleophile (e.g., a Grignard reagent or an enolate) with this compound.

-

Nef Reaction: Conversion of the resulting substituted nitropropane to a 1,3-diketone.

-

Pyrazole Formation: Condensation of the 1,3-diketone with hydrazine.

Experimental Protocol (Proposed):

Step 1: Synthesis of a 1,3-Diketone (Illustrative Example)

-

Prepare a solution of a suitable Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) in THF.

-

Cool the solution to 0 °C and add this compound (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

The crude substituted nitroalkane is then subjected to Nef reaction conditions (e.g., treatment with strong acid like H₂SO₄ in water/methanol) to yield the corresponding 1,3-diketone.

Step 2: Synthesis of the Pyrazole

-

Dissolve the 1,3-diketone (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for several hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired pyrazole.

Future Outlook: this compound in Multicomponent and Domino Reactions

The true potential of this compound likely lies in its application in multicomponent and domino reactions. Its bifunctional nature is ideally suited for orchestrating sequential bond-forming events in a single pot, leading to rapid increases in molecular complexity. Future research should focus on developing novel methodologies that exploit both the electrophilic carbon attached to the chlorine and the versatile chemistry of the nitro group to construct intricate heterocyclic frameworks in an atom- and step-economical manner.

References

- Preparation of nitrocyclopropane from 3-chloro-1-nitropropane.

-

This compound. PubChem. [Link]

-

Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI. [Link]

-

1-Chloro-1-nitropropane. PubChem. [Link]

-

Nef reaction. Wikipedia. [Link]

-

Synthesis of some chloro-substituted isoxazoline derivatives as antibacterial agents. Asian Journal of Pharmacy and Pharmacology. [Link]

-

Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International. [Link]

-

PRACTICALLY USABLE C3 BUILDING BLOCKS FOR THE SYNTHESES OF NITRO HETEROCYCLES. HETEROCYCLES. [Link]

-

The Nef Reaction. ResearchGate. [Link]

-

Henry Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. This compound | C3H6ClNO2 | CID 187850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-1-nitropropane | C3H6ClNO2 | CID 11750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]

- 5. Nef reaction - Wikipedia [en.wikipedia.org]

Application Note: A Comprehensive Guide to the Base-Catalyzed Intramolecular Cyclization of 1-Chloro-3-nitropropane for the Synthesis of Nitrocyclopropane

Abstract

Nitrocyclopropanes are pivotal building blocks in modern organic synthesis, serving as versatile precursors for a range of complex molecules, including conformationally constrained amino acids and pharmaceutical intermediates.[1][2] This application note provides an in-depth technical guide for the efficient synthesis of nitrocyclopropane via the base-catalyzed intramolecular cyclization of 1-chloro-3-nitropropane. We will explore the underlying reaction mechanism, present a detailed and validated experimental protocol, discuss critical reaction parameters, and offer troubleshooting guidance. The methodologies described herein are designed to be robust and reproducible for researchers in synthetic chemistry and drug development.

Introduction and Scientific Background

The synthesis of strained ring systems, such as cyclopropanes, is a foundational challenge in organic chemistry. When functionalized with a nitro group, these rings become highly valuable synthetic intermediates due to the electron-withdrawing nature and versatile reactivity of the nitro moiety.[3] The classical and most direct route to the parent nitrocyclopropane is the intramolecular 1,3-dehydrohalogenation of 1-halo-3-nitropropanes.[1]

This transformation proceeds via an intramolecular nucleophilic substitution (SNi) mechanism. The process is initiated by the deprotonation of the carbon alpha to the electron-withdrawing nitro group, creating a stabilized carbanion (a nitronate). This nucleophilic center then attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the three-membered ring. The efficiency of this reaction is highly dependent on the choice of base and solvent, which must be carefully selected to promote the desired cyclization pathway over competing intermolecular reactions or elimination.

Reaction Mechanism: Intramolecular Nucleophilic Substitution

The cyclization of this compound is a textbook example of an intramolecular SN2 reaction. The key steps are:

-

Deprotonation: A suitable base abstracts a proton from the carbon adjacent to the nitro group (C1). The acidity of this proton is significantly enhanced by the strong electron-withdrawing effect of the nitro group. This step generates a resonance-stabilized nitronate anion intermediate.

-

Intramolecular Attack: The newly formed nucleophilic carbanion attacks the carbon atom bonded to the chlorine (C3) in a 3-exo-tet cyclization.[4]

-

Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the strained nitrocyclopropane ring.

The use of polar aprotic solvents is critical as they solvate the cation of the base, leaving the anion more reactive, and can stabilize the transition state of the SN2 reaction without protonating the nitronate intermediate.[5][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]

- 4. Cyclopropane synthesis [organic-chemistry.org]

- 5. US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane - Google Patents [patents.google.com]

- 6. Buy this compound | 16694-52-3 [smolecule.com]

Application Notes and Protocols: 1-Chloro-3-nitropropane as a Versatile Precursor for Pharmaceutical Compounds

Abstract

1-Chloro-3-nitropropane is a bifunctional organic compound that has emerged as a valuable and versatile building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring a reactive alkyl chloride and a nitro group that can be readily transformed into an amine, provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role as a precursor to important γ-aminobutyric acid (GABA) analogs. Detailed experimental protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and drug development professionals.

Introduction: The Chemical Utility of this compound

This compound (C₃H₆ClNO₂) is a colorless to pale yellow liquid with a molecular weight of 123.54 g/mol .[1] Its utility in organic synthesis stems from the presence of two distinct functional groups that can be manipulated selectively. The primary chloride is a good leaving group, making the C1 position susceptible to nucleophilic substitution. The nitro group at the C3 position is a versatile functional handle that can be reduced to a primary amine, a key functional group in many biologically active molecules. This dual reactivity allows for a modular approach to the synthesis of a range of target compounds.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 16694-52-3 | [1] |

| Molecular Formula | C₃H₆ClNO₂ | [1] |

| Molecular Weight | 123.54 g/mol | [1] |

| Boiling Point | 194.4°C at 760 mmHg | [2] |

| Density | 1.208 g/cm³ | [2] |

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

General Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Avoid open flames, sparks, and smoking in the vicinity of this chemical.[3]

-

Store in a cool, dry place away from strong oxidants and acids.[3]

In Case of Exposure:

-

Inhalation: Move the person to fresh air and seek medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]

Application in the Synthesis of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] Analogs of GABA are of significant pharmaceutical interest for the treatment of a variety of neurological disorders. This compound serves as an excellent starting material for the synthesis of several important GABA analogs, including Baclofen and Pregabalin.

General Synthetic Strategy

The general approach to synthesizing GABA analogs from this compound involves a two-step sequence:

-

Nucleophilic Substitution: The chloride is displaced by a suitable carbon nucleophile to introduce the desired side chain.

-

Nitro Group Reduction: The nitro group is reduced to a primary amine to complete the GABA pharmacophore.

Caption: General workflow for synthesizing GABA analogs.

Synthesis of (±)-Baclofen

Baclofen, 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant used to treat spasticity.[5][6] While various synthetic routes exist, a plausible pathway utilizing a this compound synthon is outlined below. The key steps involve the formation of a carbon-carbon bond via a Michael addition, followed by reduction and decarboxylation.[5]

Retrosynthetic Analysis: The disconnection of the C2-C3 bond in the butanoic acid backbone leads back to a Michael acceptor, p-chloro-β-nitrostyrene, and a malonate equivalent. The nitrostyrene can be conceptually derived from p-chlorobenzaldehyde and nitromethane, showcasing a Henry reaction.[5] An alternative approach could involve the reaction of a p-chlorophenyl Grignard reagent with a derivative of this compound.

Proposed Synthetic Pathway:

-

Henry Reaction: p-Chlorobenzaldehyde is reacted with nitromethane in the presence of a base to form 1-(4-chlorophenyl)-2-nitroethanol, which is then dehydrated to yield p-chloro-β-nitrostyrene.[5]

-

Michael Addition: The resulting nitrostyrene undergoes a Michael addition with a malonate ester to form the carbon skeleton of Baclofen.[5]

-

Reduction and Decarboxylation: The nitro group is reduced to an amine, and the malonate ester is hydrolyzed and decarboxylated to afford Baclofen.[5]

Synthesis of (±)-Pregabalin

Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and anxiolytic drug. A common strategy for its synthesis involves the Michael addition of nitromethane to an α,β-unsaturated ester, followed by reduction of the nitro group.

Key Synthetic Step: Michael Addition A key intermediate in the synthesis of Pregabalin and other β-substituted GABA derivatives is a γ-nitro acid. This can be achieved through a Knoevenagel condensation of isovaleraldehyde with Meldrum's acid, followed by a conjugate addition of nitromethane.

Protocol: Synthesis of 3-isobutyl-4-nitrobutanoic acid (A Pregabalin Precursor)

This protocol is adapted from a general method for the synthesis of β-alkyl-substituted γ-nitro acids.

-

Step 1: Knoevenagel Condensation:

-

To a solution of isovaleraldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in water, add piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the alkylidene product.

-

-

Step 2: Michael Addition of Nitromethane:

-

Dissolve the alkylidene product from Step 1 in nitromethane (used as both reagent and solvent).

-

Add a catalytic amount of a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the mixture at room temperature for 12-24 hours.

-

Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to yield the Michael adduct.

-

-

Step 3: Hydrolysis and Decarboxylation:

-

Reflux the Michael adduct in a mixture of acetic acid and water for 4-6 hours.

-

Cool the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude γ-nitro acid can be purified by column chromatography or recrystallization.

-

Core Chemical Transformations and Protocols

Nucleophilic Substitution at the C1 Position

The C-Cl bond in this compound is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reaction typically proceeds via an SN2 mechanism.[7]

Caption: SN2 reaction at the C1 position of this compound.

General Protocol for Nucleophilic Substitution:

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the nucleophile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetone).

-

Base Addition (if required): If the nucleophile is not already anionic, add a suitable base (e.g., NaH, K₂CO₃) portion-wise at 0°C. Allow the mixture to stir until the deprotonation is complete.

-

Substrate Addition: Add this compound (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80°C) and monitor the progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reduction of the Aliphatic Nitro Group

The conversion of the nitro group to a primary amine is a crucial step in the synthesis of many pharmaceuticals. Several methods are available for this transformation.[8][9]

Common Reduction Methods:

| Reagent/Catalyst | Conditions | Notes |

| H₂/Pd-C | H₂ (balloon or Parr shaker), Methanol or Ethanol, RT | Highly effective for both aliphatic and aromatic nitro groups.[9] |

| H₂/Raney Ni | H₂ (balloon or Parr shaker), Methanol or Ethanol, RT | Useful when dehalogenation is a concern.[9] |

| Fe/HCl or Fe/NH₄Cl | Acetic acid or Ethanol/water, Reflux | A classic and cost-effective method.[9] |

| Zn/HCl | Acetic acid or Ethanol/water, Reflux | Similar to iron-mediated reductions.[9] |

| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to RT | Reduces aliphatic nitro groups to amines.[9] |

Protocol for Catalytic Hydrogenation (H₂/Pd-C):

-

Setup: In a hydrogenation flask, dissolve the nitro-containing substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 1-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or TLC analysis indicates the completion of the reaction.

-

Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified if necessary.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of pharmaceutical compounds. Its bifunctional nature allows for the sequential introduction of different functionalities, making it a valuable tool in the construction of complex molecules, particularly GABA analogs like Baclofen and Pregabalin. The protocols and mechanistic insights provided in this guide are intended to facilitate the use of this important precursor in drug discovery and development. As with all chemical syntheses, careful attention to safety and reaction optimization is paramount for successful outcomes.

References

- US3769355A - Preparation of nitrocyclopropane from 3-chloro-1-nitropropane.

-

This compound | C3H6ClNO2 | CID 187850. PubChem, National Institutes of Health. [Link]

-

One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes. PubMed Central, National Institutes of Health. [Link]

-

Nitrocyclopropanes: Synthesis and properties. ResearchGate. [Link]

-

Synthesis of Baclofen; an Alternative Approach. Brieflands. [Link]

- US8063244B2 - Process for the synthesis of pregabalin.

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. [Link]

-

Common Name: 1-CHLORO-1-NITROPROPANE HAZARD SUMMARY. NJ.gov. [Link]

-

Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains. New Journal of Chemistry (RSC Publishing). [Link]

-

(PDF) One-Pot Synthesis of GABA Amides via the Nucleophilic Addition of Amines to 3,3-Disubstituted Cyclopropenes. ResearchGate. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

-

A Novel Process For Synthesis Of Pregabalin From Substituted. Quick Company. [Link]

-

Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central, National Institutes of Health. [Link]

-

Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one. ChEMBL, EMBL-EBI. [Link]

-

A chemoenzymatic synthesis of Baclofen. [Link]

-

Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B. [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]

-

Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. [Link]

-

Harnessing the cyclization strategy for new drug discovery. PubMed Central, National Institutes of Health. [Link]

-

(PDF) Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. ResearchGate. [Link]

-

Nitro Reduction - Common Conditions. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

6-Chloro-3'-nitroflavone is a potent ligand for the benzodiazepine binding site of the GABA(A) receptor devoid of intrinsic activity. PubMed, National Institutes of Health. [Link]

-

Process for the synthesis of pregabalin. Eureka | Patsnap. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

Propane,1-chloro-3-nitro-. CAS#:16694-52-3 | Chemsrc. [Link]

-

Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. ResearchGate. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

Henry reaction (part 1) or Nitro-Aldol Reaction and preparation of nitro-compounds. [Link]

-

synthesis pathway baclofen. Sciencemadness Discussion Board. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers. [Link]

-

ICSC 1633 - 1-CHLORO-3-NITROBENZENE. International Chemical Safety Cards (ICSCs). [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

Sources

- 1. This compound | C3H6ClNO2 | CID 187850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane,1-chloro-3-nitro | CAS#:16694-52-3 | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. nj.gov [nj.gov]

- 5. brieflands.com [brieflands.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Application of 1-Chloro-3-nitropropane in the Synthesis of Advanced Energetic Materials: Protocols and Technical Insights

Introduction: Unlocking the Energetic Potential of a Versatile C3 Building Block

1-Chloro-3-nitropropane, a readily accessible chloronitroalkane, presents itself as a versatile and reactive building block for the synthesis of a variety of energetic materials. Its bifunctional nature, possessing both a reactive chloride leaving group and an energy-rich nitro group, allows for its strategic incorporation into molecules designed for high performance. The inherent strain in small rings and the high nitrogen content of azido groups are key features in modern energetic materials, and this compound serves as a valuable precursor to introduce these desirable characteristics.

This technical guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key energetic materials, including the strained-ring system of nitrocyclopropane and as a foundational component for novel energetic plasticizers and polymers. The methodologies are presented with a focus on the underlying chemical principles and safety considerations paramount in the field of energetic materials research.

Core Applications and Synthetic Pathways

The reactivity of this compound is centered around two primary transformations: intramolecular cyclization to form nitrocyclopropane and nucleophilic substitution of the chloride to introduce other energetic functional groups, such as the azide moiety. These pathways open avenues for the creation of diverse energetic materials with tailored properties.

Application I: Synthesis of Nitrocyclopropane - A High-Energy Strained-Ring System

The synthesis of nitrocyclopropane from this compound is a classic example of intramolecular cyclization to form a high-energy, strained-ring system. The ring strain in the cyclopropane ring contributes significantly to the heat of formation and, consequently, the energetic output of the molecule. The following protocol is adapted from established patent literature, providing a reliable method for its synthesis[1].

Causality of Experimental Choices:

The choice of a polar, aprotic solvent such as dimethyl sulfoxide (DMSO) is critical for this reaction. It effectively solvates the cation of the base, enhancing the nucleophilicity of the conjugate base of the nitroalkane, which is necessary to displace the chloride intramolecularly. A relatively weak base like potassium carbonate is sufficient to deprotonate the carbon alpha to the nitro group, initiating the cyclization.

Experimental Protocol: Synthesis of Nitrocyclopropane

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), powdered

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask, add powdered potassium carbonate (1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO) (approximately 10 mL per gram of this compound).

-

Stir the suspension at room temperature to ensure good dispersion of the base.

-

Slowly add this compound (1 equivalent) to the stirred suspension.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMSO used).

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low pressure and temperature to yield crude nitrocyclopropane.

-

Further purification can be achieved by vacuum distillation.

Workflow Diagram: Synthesis of Nitrocyclopropane

Caption: Workflow for the synthesis of nitrocyclopropane.

Application II: Proposed Synthesis of 1,3-Diazido-2-nitropropane - A Potential Energetic Plasticizer

Energetic plasticizers are crucial components in polymer-bonded explosives (PBXs) and solid rocket propellants, enhancing mechanical properties without compromising energetic performance. The introduction of azido groups significantly increases the heat of formation and nitrogen content. Based on the known reactivity of alkyl halides with sodium azide, we propose a detailed protocol for the synthesis of 1,3-diazido-2-nitropropane from this compound. This proposed synthesis is analogous to established methods for preparing similar azido compounds[2][3].

Causality of Experimental Choices:

The reaction of an alkyl chloride with sodium azide is a standard SN2 reaction. The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion. Heating the reaction mixture increases the reaction rate. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed to further enhance the reaction rate by transporting the azide anion into the organic phase.

Proposed Experimental Protocol: Synthesis of 1,3-Diazido-2-nitropropane

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase transfer catalyst)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with metals.

-

To a 250 mL round-bottom flask, add sodium azide (2.5 equivalents) and anhydrous DMF or DMSO (approximately 10 mL per gram of this compound).

-

If using, add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 equivalents).

-

Heat the stirred suspension to 60-80 °C.

-

Slowly add this compound (1 equivalent) to the heated suspension.

-

Maintain the reaction mixture at 60-80 °C and stir for 24-48 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a large volume of cold deionized water.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent using a rotary evaporator at low pressure and temperature.

-

The resulting crude 1,3-diazido-2-nitropropane can be further purified by column chromatography on silica gel.

Workflow Diagram: Proposed Synthesis of 1,3-Diazido-2-nitropropane

Caption: Proposed workflow for the synthesis of 1,3-diazido-2-nitropropane.

Application III: Proposed Synthesis of a Poly(3-nitro-1-propyl) Energetic Polymer

Energetic polymers form the backbone of modern PBXs and propellants. While there are no direct reports on the polymerization of this compound, a plausible synthetic route can be proposed based on established polymerization chemistry of related monomers. This involves the conversion of this compound to a polymerizable monomer, such as 3-nitro-1-propanol, followed by polymerization. The resulting polymer could then be further functionalized to enhance its energetic properties.

Proposed Experimental Protocol: Synthesis of Poly(3-nitro-1-propyl ether)

Part A: Synthesis of 3-Nitro-1-propanol

-

React this compound with a suitable oxygen nucleophile, such as sodium acetate, in a polar aprotic solvent to form 3-nitropropyl acetate.

-

Hydrolyze the resulting ester under acidic or basic conditions to yield 3-nitro-1-propanol.

Part B: Polymerization of 3-Nitro-1-propanol

-

Cationic Ring-Opening Polymerization (Proposed): While 3-nitro-1-propanol itself is not a cyclic monomer, it could potentially be converted to a cyclic ether, which could then undergo ring-opening polymerization. A more direct, though speculative, approach would be a polycondensation reaction.

-

Polycondensation (Proposed): In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 3-nitro-1-propanol in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux to drive off water and promote the formation of poly(3-nitro-1-propyl ether). The molecular weight of the polymer would depend on the reaction conditions.

Workflow Diagram: Proposed Synthesis of Poly(3-nitro-1-propyl ether)

Caption: Proposed workflow for the synthesis of a poly(3-nitro-1-propyl ether) energetic polymer.

Safety and Handling of this compound

This compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin. It can also cause skin and eye irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

When working with sodium azide, extreme caution must be exercised. It is acutely toxic and can form highly explosive heavy metal azides. Avoid contact with metals, and ensure proper disposal procedures are followed.

The synthesis of energetic materials should only be undertaken by trained professionals in a laboratory equipped with the necessary safety features, including blast shields and remote handling capabilities where appropriate.

Performance Characteristics of Derived Energetic Materials

The following table summarizes the key physicochemical and energetic properties of this compound and the potential energetic materials derived from it. The data for the proposed materials are estimated based on structurally similar compounds found in the literature.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Detonation Velocity (m/s) (Predicted) | Detonation Pressure (GPa) (Predicted) | Impact Sensitivity (J) |

| This compound | C₃H₆ClNO₂ | 123.54 | ~1.2 | N/A | N/A | N/A |

| Nitrocyclopropane | C₃H₅NO₂ | 87.08 | ~1.1 | 6,000 - 7,000 | 15 - 20 | Moderate |

| 1,3-Diazido-2-nitropropane (Proposed) | C₃H₅N₇O₂ | 171.13 | ~1.4 | 7,500 - 8,500 | 25 - 30 | Sensitive |